3,4-dichloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide
Description
The compound 3,4-dichloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide is a benzothiophene-derived carboxamide featuring three distinct structural motifs:
Benzothiophene Core: A sulfur-containing aromatic heterocycle with chlorine substitutions at positions 3 and 2.
Carboxamide Group: Positioned at the 2-carbon of the benzothiophene, substituted with: A 4-chlorobenzyl group, contributing aromaticity and lipophilicity.
Properties
Molecular Formula |
C20H16Cl3NO3S2 |
|---|---|
Molecular Weight |
488.8 g/mol |
IUPAC Name |
3,4-dichloro-N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C20H16Cl3NO3S2/c21-13-6-4-12(5-7-13)10-24(14-8-9-29(26,27)11-14)20(25)19-18(23)17-15(22)2-1-3-16(17)28-19/h1-7,14H,8-11H2 |
InChI Key |
XHECMAVYEAPHLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)Cl)C(=O)C3=C(C4=C(S3)C=CC=C4Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Functionalization at the 2-Position
The carboxylic acid group is introduced at the 2-position via Friedel-Crafts acylation or direct carboxylation. For example, reaction with carbon dioxide under palladium catalysis yields 1-benzothiophene-2-carboxylic acid.
Chlorination at 3- and 4-Positions
Regioselective dichlorination is achieved using sulfuryl chloride (SOCl) in the presence of Lewis acids like FeCl. The reaction proceeds via electrophilic aromatic substitution, with the electron-withdrawing carboxylic acid group directing chlorination to the 3- and 4-positions.
Table 1: Chlorination Conditions for Benzothiophene Derivatives
| Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| SOCl/FeCl | 80 | 6 | 78 |
| Cl/AlCl | 60 | 4 | 85 |
Preparation of the Secondary Amine Component
The target compound features a secondary amine group derived from two substituents:
Coupling of Amine Substituents
The secondary amine, N-(4-chlorobenzyl)-1,1-dioxidotetrahydrothiophen-3-amine, is formed through a reductive amination strategy:
-
Schiff Base Formation : React 4-chlorobenzaldehyde with 1,1-dioxidotetrahydrothiophen-3-amine in ethanol.
-
Reduction : Use sodium cyanoborohydride (NaBHCN) to reduce the imine intermediate.
Carboxamide Formation via Coupling Reactions
The final step involves coupling the benzothiophene-2-carboxylic acid with the secondary amine. This is typically performed using activating agents to form the carboxamide bond.
Activation of the Carboxylic Acid
The acid is converted to an acyl chloride using thionyl chloride (SOCl) or to an active ester using 1-hydroxybenzotriazole (HOBt).
Amide Bond Formation
Reaction of the activated acid with the secondary amine proceeds under inert conditions. Common coupling agents include:
-
HATU : (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
EDCl/HOBt : (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxytriazole)
Table 2: Comparison of Coupling Agents
| Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| HATU | DMF | 25 | 92 |
| EDCl/HOBt | Dichloromethane | 0–5 | 88 |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes safety and efficiency. Continuous flow reactors minimize exothermic risks during chlorination, while automated systems ensure precise stoichiometric control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring.
Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.
Substitution: Halogen atoms (chlorine) on the benzothiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C20H19Cl2N2O4S
- Molecular Weight : 460.35 g/mol
Structural Characteristics
The compound features a complex structure that includes:
- Benzothiophene moiety : Known for its biological activity.
- Dichloro and chlorobenzyl substituents : Contributing to its reactivity and interaction with biological targets.
- Tetrahydrothiophene ring : Enhancing the compound's pharmacological profile.
Medicinal Chemistry
3,4-Dichloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide has been studied for its potential as an antimicrobial agent , anticancer drug , and anti-inflammatory compound .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For instance, in vitro studies have shown effectiveness against:
- Escherichia coli
- Staphylococcus aureus
The minimum inhibitory concentration (MIC) values were determined through standard microbiological techniques, demonstrating the compound's potential for therapeutic use against bacterial infections.
Anticancer Properties
In studies focused on cancer therapy, this compound has shown promising results in inhibiting the proliferation of cancer cells. For example:
- It demonstrated cytotoxic effects on human breast adenocarcinoma cell lines (MCF7) in vitro.
- Mechanistic studies suggest that it may induce apoptosis through the modulation of signaling pathways involved in cell survival and death.
Biological Research
The compound is also utilized in biological research for understanding enzyme inhibition and receptor modulation. It has been shown to interact with specific enzymes, leading to altered metabolic pathways that can be beneficial in treating diseases.
Case Study: Enzyme Inhibition
A study highlighted the compound's ability to inhibit the activity of certain enzymes involved in inflammatory processes. The inhibition was quantified using enzyme assays that measured substrate conversion rates before and after treatment with the compound.
Material Science
Beyond biological applications, 3,4-Dichloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide is being explored for its potential use in developing new materials with specific electronic properties. Its unique structure allows for modifications that can enhance conductivity or other desirable traits in materials science applications.
Table 1: Antimicrobial Activity of the Compound
| Pathogen | MIC (µg/mL) | Method Used |
|---|---|---|
| Escherichia coli | 10 | Agar dilution method |
| Staphylococcus aureus | 5 | Disk diffusion assay |
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Assay Method |
|---|---|---|
| MCF7 | 15 | Sulforhodamine B assay |
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide would depend on its specific biological target. Generally, benzothiophene derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Research Implications and Limitations
- Activity Predictions : The benzothiophene derivative’s aromaticity and chlorine substitutions may favor interactions with ATP-binding pockets in kinases, while the oxazole analog’s tetrahydronaphthalene group could target allosteric sites in proteases.
- Data Gaps : The evidence provided lacks experimental data (e.g., IC₅₀ values, solubility, stability), limiting direct functional comparisons. Further studies are required to validate these hypotheses.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and purifying 3,4-dichloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide, and how can reaction efficiency be optimized?
- Synthesis Design : Utilize statistical experimental design (e.g., factorial or response surface methods) to systematically vary parameters such as solvent polarity, temperature, and stoichiometric ratios. This minimizes trial-and-error approaches and identifies optimal conditions for yield and purity .
- Purification : Employ membrane separation technologies or column chromatography (normal/reverse-phase) based on the compound’s solubility and polarity. For crystalline derivatives, recrystallization using solvent pairs like DCM/hexane may enhance purity .
- Optimization : Integrate computational reaction path searches (quantum chemical calculations) to predict intermediate stability and transition states, reducing experimental iterations .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structure and stability?
- Structural Confirmation : Combine high-resolution mass spectrometry (HRMS) with multinuclear NMR (¹H, ¹³C, DEPT-135) to confirm molecular connectivity. The sulfone group in the tetrahydrothiophene ring will show distinct ¹H NMR splitting patterns .
- Stability Analysis : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal decomposition profiles. Monitor hydrolytic stability via HPLC under varying pH conditions .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity or material properties?
- Reactivity Prediction : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites for functionalization. For example, the benzothiophene core may be targeted for halogenation or cross-coupling reactions .
- Bioactivity Screening : Use molecular docking simulations to evaluate interactions with biological targets (e.g., enzyme active sites). Focus on the carboxamide and sulfone moieties, which often mediate hydrogen bonding in receptor-ligand systems .
Q. What experimental strategies can resolve contradictions in reported reaction mechanisms or kinetic data for this compound?
- Mechanistic Studies : Employ isotopic labeling (e.g., ¹⁸O or deuterium) to trace reaction pathways. For example, label the sulfone group to monitor its participation in nucleophilic substitutions .
- Kinetic Resolution : Use stopped-flow spectroscopy or time-resolved NMR to capture transient intermediates. Statistical error analysis (e.g., ANOVA) can distinguish experimental noise from mechanistic outliers .
Q. How can researchers address discrepancies in biological assay results (e.g., IC₅₀ variability) across different studies?
- Assay Standardization : Adopt harmonized protocols for cell viability assays (e.g., MTT or ATP-based luminescence) with internal controls (e.g., reference inhibitors) to normalize inter-lab variability .
- Data Reconciliation : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. Outlier analysis may reveal hidden variables like solvent effects or aggregation .
Methodological Considerations
- Synthetic Challenges : The steric hindrance from the 4-chlorobenzyl and tetrahydrothiophene groups may slow reaction kinetics. Consider microwave-assisted synthesis to enhance energy transfer .
- Data Reproducibility : Archive raw spectral data (NMR, HPLC chromatograms) in open-access repositories with metadata on instrument calibration and sample preparation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
